Oxaprozin glucuronide is a significant metabolite of oxaprozin, a non-steroidal anti-inflammatory drug (NSAID) primarily used for the treatment of conditions such as rheumatoid arthritis and osteoarthritis. Oxaprozin is chemically designated as 4,5-diphenyl-2-oxazole-propionic acid, with the molecular formula and a molecular weight of approximately 293.3166 g/mol . The drug acts by inhibiting the synthesis of prostaglandins, which are mediators of inflammation and pain.
The synthesis of oxaprozin involves several steps, typically starting from simpler organic compounds. The specific pathways may vary, but they generally include:
The glucuronidation process involves the enzyme UDP-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to oxaprozin. This reaction typically occurs in liver microsomes and results in the formation of both ester and ether glucuronides .
Oxaprozin glucuronide can be represented structurally as follows:
The major characteristics include:
Oxaprozin undergoes several metabolic transformations, primarily through conjugation reactions:
The kinetics of these reactions can be influenced by factors such as pH, temperature, and the presence of other substances that may inhibit or enhance enzyme activity .
The mechanism by which oxaprozin exerts its effects involves:
Pharmacokinetic studies indicate that oxaprozin has a long half-life (approximately 54.9 hours), allowing for once-daily dosing and sustained therapeutic effects .
Oxaprozin and its metabolite, oxaprozin glucuronide, are primarily used in clinical settings for:
Oxaprozin (4,5-diphenyl-2-oxazolepropanoic acid; C₁₈H₁₅NO₃) is a propionic acid-derived NSAID featuring a diphenyloxazole core linked to a carboxylic acid moiety. This acid group serves as the conjugation site for glucuronidation, forming oxaprozin glucuronide [1] [3]. Hepatic UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT2B7, catalyze the formation of two isomeric glucuronide metabolites:
Both metabolites exhibit distinct mass spectrometry signatures: the ester glucuronide shows characteristic fragments at m/z 293 (aglycone) and 113 (glucuronic acid minus H₂O), while the ether glucuronide lacks facile aglycone loss under mild conditions [2] [7].
Oxaprozin glucuronidation occurs primarily in hepatocytes via two parallel pathways:
Pathway | Enzyme System | Primary Metabolite | Excretion Route |
---|---|---|---|
Direct Glucuronidation | UGT2B7 | Ester glucuronide | Urine (65%) |
Oxidation + Glucuronidation | CYP2C9 + UGTs | Ether glucuronide | Feces (35%) |
Neither glucuronide exhibits significant pharmacological activity, as confirmed by receptor-binding assays [5] [9].
The stability and reactivity of oxaprozin glucuronides diverge markedly due to linkage chemistry:
Renal/biliary excretion: Eliminated intact without covalent binding [5].
Table 2: Reactivity Comparison of Oxaprozin Glucuronides
Property | Ester Glucuronide | Ether Glucuronide | |
---|---|---|---|
Linkage Type | Labile ester | Stable ether | |
Protein Adduct Formation | Extensive (via Schiff bases) | Negligible | |
Hydrolysis Rate | High (k = 0.18 h⁻¹ at pH 7.4) | Low (k < 0.01 h⁻¹) | |
Albumin Catalysis | Accelerates hydrolysis/isomerization | No effect | [2] [4] |
Acyl migration is a non-enzymatic rearrangement unique to ester glucuronides, involving sequential transacylation of the drug moiety from the 1-O-position to the 2-, 3-, or 4-hydroxyl groups of glucuronic acid:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7